Propagermanium

Catalog No.
S540278
CAS No.
126595-07-1
M.F
C6H10Ge2O7
M. Wt
339.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propagermanium

CAS Number

126595-07-1

Product Name

Propagermanium

IUPAC Name

3-[[2-carboxyethyl(oxo)germyl]oxy-oxogermyl]propanoic acid

Molecular Formula

C6H10Ge2O7

Molecular Weight

339.4 g/mol

InChI

InChI=1S/C6H10Ge2O7/c9-5(10)1-3-7(13)15-8(14)4-2-6(11)12/h1-4H2,(H,9,10)(H,11,12)

InChI Key

XEABSBMNTNXEJM-UHFFFAOYSA-N

SMILES

C(C[Ge](=O)O[Ge](=O)CCC(=O)O)C(=O)O

Solubility

Soluble in DMSO, not in water

Synonyms

3-oxygermylpropionic acid polymer, bis(carboxyethyl)germanium sesquioxide, carboxyethylgermanium sesquioxide, DCEFSQD, dicarboxyethenylgermanium sesquioxide, Ge 132, Ge-132, Germanium-132, propagermanium, proxigermanium, repagermanium, SK 818, SK-818

Canonical SMILES

C(C[Ge](=O)O[Ge](=O)CCC(=O)O)C(=O)O

Description

The exact mass of the compound Propagermanium is 341.88501 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 267004. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organometallic Compounds - Supplementary Records. It belongs to the ontological category of organogermanium compound in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human drugs -> Rare disease (orphan). However, this does not mean our product can be used or applied in the same or a similar way.

Propagermanium, also known as bis(2-carboxyethylgermanium) sesquioxide, is an organogermanium compound with the molecular formula C6H10Ge2O7C_6H_{10}Ge_2O_7 and a molecular weight of approximately 339.42 g/mol. It was first synthesized in 1967 at the Asai Germanium Research Institute in Japan and is recognized for its water solubility and low toxicity profile in animal studies . The compound is characterized by its colorless crystalline form and exhibits a slightly acidic taste. Its melting point is reported to be around 270°C, and it remains stable across a wide pH range (2-12), particularly at physiological pH (7.4) .

Propagermanium undergoes hydrolysis in aqueous solutions, leading to the formation of 3-(trihydroxygermyl) propanoic acid. This reaction is significant as it contributes to the compound's biological activity, particularly its immunomodulatory effects . The compound can also interact with various biological molecules, potentially influencing pathways involved in immune responses and inflammation.

Research indicates that propagermanium possesses notable biological activities, including:

  • Immunomodulation: It enhances the activity of natural killer cells, which are crucial for the body's defense against infections and tumors .
  • Antiviral Properties: Propagermanium has been studied for its ability to reduce hepatitis B virus replication and improve immune responses in infected individuals .
  • Antioxidant Effects: The compound may exhibit antioxidant properties by scavenging reactive oxygen species, thereby protecting cells from oxidative stress .

The synthesis of propagermanium typically involves the reaction of germanium compounds with carboxylic acids under controlled conditions. The original synthesis method developed by the Asai Germanium Research Institute utilized specific reagents to form the polymeric structure characteristic of propagermanium . Subsequent methods have aimed at optimizing yield and purity while ensuring safety during synthesis.

Studies have shown that propagermanium can interact with various immune pathways. It enhances the activity of immune cells while modulating inflammatory responses. For example, it has been reported to inhibit pro-inflammatory cytokines such as interleukin-1β and interleukin-6, which are critical mediators in inflammatory processes . These interactions suggest a multifaceted role in both enhancing immunity and reducing inflammation.

Several compounds share structural or functional similarities with propagermanium. Here are some notable examples:

Compound NameStructureUnique Features
Ge-132 (Poly-trans[(2-carboxyethyl)germasesquioxane])Similar organogermanium structureKnown for strong immunostimulatory effects; used in cancer therapy .
Sesquisiloxane germanateRelated germanium compoundExhibits antiviral properties; involved in reducing inflammation .
3-(trihydroxygermyl) propanoic acidHydrolysis product of propagermaniumDemonstrates distinct biological activities related to inflammation modulation .

Propagermanium stands out due to its specific polymeric structure and broad spectrum of biological activities, particularly its dual role as an immunomodulator and antioxidant.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

339.8859062 g/mol

Monoisotopic Mass

341.8850082 g/mol

Heavy Atom Count

15

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (33.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Antineoplastic Agents

Pictograms

Irritant

Irritant

Other CAS

12758-40-6

Wikipedia

Propagermanium
Tetracarbon_dioxide

Use Classification

Cosmetics -> Skin conditioning

General Manufacturing Information

Propanoic acid, 3,3'-(1,3-dioxo-1,3-digermoxanediyl)bis-: ACTIVE

Dates

Modify: 2023-07-15
1: Mizuno N, Nishibori E, Oka M, Jomori T, Takata M, Kumasaka T. Structural Basis for Polymer Packing and Solvation Properties of the Organogermanium Crystalline Polymer Propagermanium and Its Derivatives. J Pharm Sci. 2015 Aug;104(8):2482-8. doi: 10.1002/jps.24486. Epub 2015 Jun 2. PubMed PMID: 26037234.
2: Tsutsumi Y, Tanaka J, Kanamori H, Musashi M, Minami H, Fukushima A, Yamato H, Ehira N, Kawamura T, Obara S, Ogura N, Asaka M, Imamura M, Masauzi N. Effectiveness of propagermanium treatment in multiple myeloma patients. Eur J Haematol. 2004 Dec;73(6):397-401. PubMed PMID: 15522060.
3: Hirayama C, Suzuki H, Ito M, Okumura M, Oda T. Propagermanium: a nonspecific immune modulator for chronic hepatitis B. J Gastroenterol. 2003;38(6):525-32. Review. PubMed PMID: 12825127.
4: Shimokawa H, Eto Y, Miyata K, Morishige K, Kandabashi T, Matsushima K, Takeshita A. Propagermanium suppresses macrophage-mediated formation of coronary arteriosclerotic lesions in pigs in vivo. J Cardiovasc Pharmacol. 2003 Mar;41(3):372-80. PubMed PMID: 12605015.
5: Eto Y, Shimokawa H, Tanaka E, Morishige K, Fuchigami M, Ishiwata Y, Matsushima K, Takeshita A. Long-term treatment with propagermanium suppresses atherosclerosis in WHHL rabbits. J Cardiovasc Pharmacol. 2003 Feb;41(2):171-7. PubMed PMID: 12548076.
6: Yamashita T, Kawashima S, Ozaki M, Namiki M, Inoue N, Hirata K, Yokoyama M. Propagermanium reduces atherosclerosis in apolipoprotein E knockout mice via inhibition of macrophage infiltration. Arterioscler Thromb Vasc Biol. 2002 Jun 1;22(6):969-74. PubMed PMID: 12067906.
7: Yokochi S, Hashimoto H, Ishiwata Y, Shimokawa H, Haino M, Terashima Y, Matsushima K. An anti-inflammatory drug, propagermanium, may target GPI-anchored proteins associated with an MCP-1 receptor, CCR2. J Interferon Cytokine Res. 2001 Jun;21(6):389-98. PubMed PMID: 11440636.
8: Ishiwata Y, Yokochi S, Hashimoto H, Ninomiya F, Suzuki T. Protection against concanavalin A-induced murine liver injury by the organic germanium compound, propagermanium. Scand J Immunol. 1998 Dec;48(6):605-14. PubMed PMID: 9874494.
9: Yokochi S, Ishiwata Y, Hashimoto H, Ninomiya F, Suzuki T. Hepatoprotective effect of propagermanium on Corynebacterium parvum and lipopolysaccharide-induced liver injury in mice. Scand J Immunol. 1998 Aug;48(2):183-91. PubMed PMID: 9716110.
10: Asano K, Yamano M, Haruyama K, Ikawa E, Nakano K, Kurono M, Wada O. Influence of propagermanium (SK-818) on chemically induced renal lesions in rats. J Toxicol Sci. 1994 Oct;19 Suppl 2:131-43. PubMed PMID: 7830283.

Explore Compound Types